

Application Notes and Protocols for KL002

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Compound of Interest

Compound Name: KL002

Cat. No.: B122839

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These application notes provide detailed protocols for the preparation of stock solutions of **KL002** (CAS 439141-72-7), a cell-permeable carbazolic compound that stabilizes cryptochrome proteins (CRY1 and CRY2), key components of the circadian clock.^[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results.

Compound Information

KL002 is scientifically known as N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-methanesulfonamide.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	439141-72-7	^{[1][2]}
Molecular Formula	C ₂₂ H ₂₁ IN ₂ O ₃ S	^{[1][2]}
Molecular Weight	520.38 g/mol	^{[1][2]}
Appearance	Crystalline solid	^[1]

Solubility Data

The solubility of **KL002** in various solvents is crucial for the preparation of stock solutions. The following table summarizes the approximate solubility of **KL002** in common laboratory solvents.

Solvent	Approximate Solubility	Source
Dimethylformamide (DMF)	~10 mg/mL	[1]
Dimethyl sulfoxide (DMSO)	~5 mg/mL	[1]
Ethanol	~1 mg/mL	[1]
1:1 Solution of DMF:PBS (pH 7.2)	~0.5 mg/mL	[1]

Note: **KL002** is sparingly soluble in aqueous buffers.[\[1\]](#) To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[\[1\]](#)

Experimental Protocols: Preparing KL002 Stock Solutions

3.1. Materials

- **KL002** powder (CAS 439141-72-7)
- Dimethylformamide (DMF), anhydrous
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethanol, 200 proof
- Phosphate-buffered saline (PBS), pH 7.2
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, filtered pipette tips

3.2. Protocol for Preparing a 10 mM Stock Solution in DMF

This protocol describes the preparation of a 10 mM stock solution of **KL002** in DMF.

- Calculate the required mass of **KL002**:
 - Molecular Weight (MW) of **KL002** = 520.38 g/mol
 - To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{MW (g/mol)}$
 - $\text{Mass (g)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 520.38 \text{ g/mol} = 0.0052038 \text{ g} = 5.20 \text{ mg}$
- Weighing **KL002**:
 - Tare a sterile vial on a calibrated analytical balance.
 - Carefully weigh out 5.20 mg of **KL002** powder into the vial.
- Dissolving **KL002**:
 - Add 1 mL of anhydrous DMF to the vial containing the **KL002** powder.
 - Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
- Storage:
 - For long-term storage, it is recommended to store the stock solution at -20°C.^[1] It should be stable for at least two years.^[1] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is recommended.

3.3. Protocol for Preparing Working Solutions in Aqueous Buffer

This protocol describes the preparation of a working solution of **KL002** in an aqueous buffer, such as PBS, by diluting the DMF stock solution.

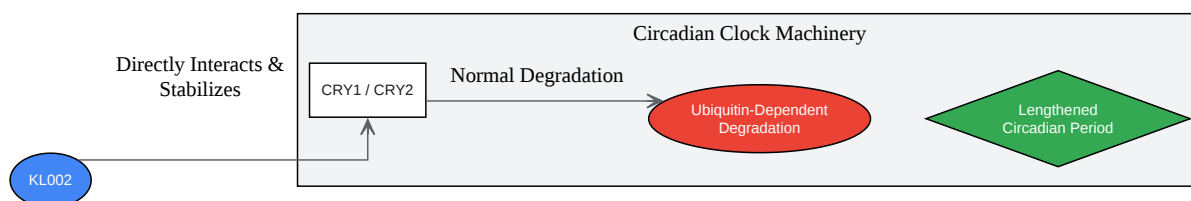
- Thaw the Stock Solution:

- If the 10 mM DMF stock solution is frozen, allow it to thaw completely at room temperature.
- Dilution:
 - To prepare a 100 μ M working solution in 1 mL of PBS, for example:
 - Use the formula: $C_1V_1 = C_2V_2$
 - $C_1 = 10$ mM (concentration of stock solution)
 - $V_1 =$ Volume of stock solution to add
 - $C_2 = 100$ μ M = 0.1 mM (desired final concentration)
 - $V_2 = 1$ mL (desired final volume)
 - $(10 \text{ mM}) \times V_1 = (0.1 \text{ mM}) \times (1 \text{ mL})$
 - $V_1 = 0.01 \text{ mL} = 10 \mu\text{L}$
 - Add 990 μ L of PBS (pH 7.2) to a sterile microcentrifuge tube.
 - Add 10 μ L of the 10 mM **KL002** stock solution in DMF to the PBS.
 - Vortex gently to mix.
- Important Considerations:
 - **KL002** has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2).
[1] Be mindful of the final concentration to avoid precipitation.
 - It is not recommended to store aqueous solutions of **KL002** for more than one day.[1]
Prepare fresh working solutions daily.

Visualization of Signaling Pathway and Experimental Workflow

4.1. Signaling Pathway of **KL002**

KL002's mechanism of action involves the direct interaction with and stabilization of the cryptochrome proteins, CRY1 and CRY2. These proteins are core components of the circadian clock machinery. By stabilizing CRY1 and CRY2, **KL002** prevents their ubiquitin-dependent degradation, which in turn lengthens the circadian period.[1]

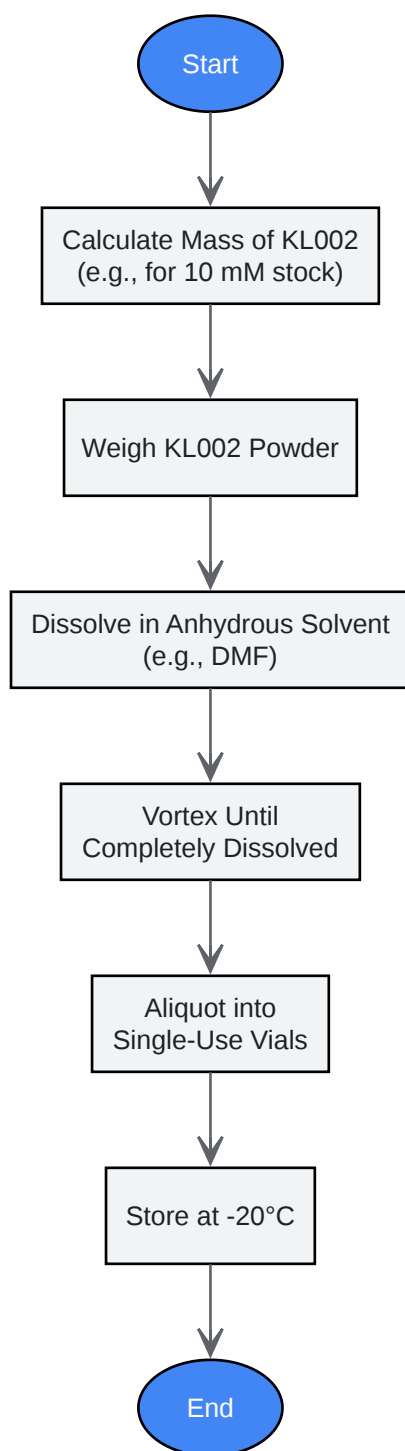


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Caption: Mechanism of action of **KL002** in the circadian clock pathway.

4.2. Experimental Workflow for Preparing **KL002** Stock Solution

The following diagram illustrates the general workflow for preparing a stock solution of **KL002**.



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Caption: Workflow for preparing a **KL002** stock solution.

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References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scbt.com [scbt.com]
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